Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18086630
InChI: InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3
SMILES:
Molecular Formula: C14H17F3N2O2
Molecular Weight: 302.29 g/mol

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

CAS No.:

Cat. No.: VC18086630

Molecular Formula: C14H17F3N2O2

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate -

Specification

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
IUPAC Name tert-butyl 7-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Standard InChI InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3
Standard InChI Key URNHZZHPSDGREX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(F)(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a tetrahydroquinoxaline core, a partially saturated bicyclic system with two nitrogen atoms at positions 1 and 4. The 7-position is substituted with a trifluoromethyl group, while the 1-position is protected by a tert-butoxycarbonyl group. This configuration stabilizes the molecule against hydrolysis and modulates its lipophilicity .

Key Structural Features:

  • Bicyclic Framework: Combines a benzene ring fused with a partially saturated pyrazine ring.

  • Electron-Withdrawing Groups: The -CF₃ group inductively withdraws electrons, influencing reactivity and intermolecular interactions .

  • Steric Protection: The Boc group shields the amine functionality, enabling selective reactions at other sites .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step routes:

  • Quinoxaline Backbone Formation: Condensation of o-phenylenediamine derivatives with carbonyl compounds.

  • Trifluoromethylation: Introduction of -CF₃ via electrophilic substitution or cross-coupling reactions .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine .

Example Protocol:

StepReagents/ConditionsYieldReference
Quinoxaline formationo-Phenylenediamine, ketone derivative, acidic conditions60–75%
TrifluoromethylationCF₃I, CuI, DMF, 80°C45–55%
Boc protection(Boc)₂O, DMAP, CH₂Cl₂85–90%

Challenges and Solutions

  • Low Trifluoromethylation Efficiency: Use of Cu-mediated reactions improves regioselectivity .

  • Byproduct Formation: Chromatographic purification (silica gel, ethyl acetate/hexane) ensures high purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The Boc group directs reactivity toward the trifluoromethyl-substituted ring. For example, hydrogenolysis of the Boc group yields a primary amine, enabling further derivatization .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -CF₃) undergoes nitration or sulfonation at the 5- and 8-positions.

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups at the 6-position, enhancing diversity for drug discovery .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.20–3.50 (m, 4H, CH₂-N), 7.25 (d, 1H, Ar-H).

  • HRMS: m/z 303.1210 [M+H]⁺ (calculated for C₁₄H₁₇F₃N₂O₂) .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: The Boc group facilitates parallel synthesis of analogs for structure-activity relationship (SAR) studies .

  • Targeted Therapies: Potential use in multidrug-resistant cancers due to tubulin inhibition .

Materials Science

  • Liquid Crystals: The rigid bicyclic core and -CF₃ group enhance anisotropic properties .

  • Coordination Complexes: Nitrogen atoms chelate metals, forming catalysts for asymmetric synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator